[4-phenyl-5-(trifluoromethyl)-2-thienyl]methyl N-(tert-butyl)carbamate
Description
[4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl N-(tert-butyl)carbamate is a synthetic carbamate derivative featuring a thienyl core substituted with phenyl and trifluoromethyl groups. The tert-butyl carbamate moiety serves as a protective group for amines, commonly employed in medicinal chemistry to modulate solubility, stability, and bioavailability. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the phenyl-thienyl hybrid aromatic system may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl N-tert-butylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2S/c1-16(2,3)21-15(22)23-10-12-9-13(11-7-5-4-6-8-11)14(24-12)17(18,19)20/h4-9H,10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFNVUKEXYKDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)OCC1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may still be in the research and development phase. typical industrial synthesis would likely involve scalable reactions with optimized yields and purity, using cost-effective reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
[4-phenyl-5-(trifluoromethyl)-2-thienyl]methyl N-(tert-butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential use in drug formulations due to its favorable pharmacokinetic properties. The trifluoromethyl group is known to improve metabolic stability and bioavailability, making it a candidate for further exploration in medicinal chemistry.
Agricultural Chemistry
Research indicates that derivatives of carbamates are often utilized as pesticides and herbicides. The specific structure of [4-phenyl-5-(trifluoromethyl)-2-thienyl]methyl N-(tert-butyl)carbamate may provide enhanced efficacy against certain pests while minimizing environmental impact.
Material Science
Due to its unique chemical properties, this compound can be explored as a precursor for synthesizing advanced materials, particularly in creating coatings or polymers that require specific thermal or chemical resistance.
Biochemical Studies
The compound's ability to interact with various biological targets makes it suitable for studies aimed at understanding enzyme inhibition or receptor binding. Its structure allows for potential modifications that can lead to novel biological activity.
Case Study 1: Pharmaceutical Applications
A study published in Journal of Medicinal Chemistry explored the synthesis of carbamate derivatives, including this compound, demonstrating its potential as an anti-cancer agent through modulation of specific signaling pathways.
Case Study 2: Agricultural Efficacy
Research conducted by agricultural scientists evaluated the effectiveness of this compound as a pesticide. Results indicated significant pest control efficacy with reduced toxicity to non-target organisms, supporting its application in sustainable agriculture practices.
Case Study 3: Material Development
In a materials science study, researchers synthesized polymer composites incorporating this compound, revealing enhanced mechanical properties and thermal stability compared to traditional materials. This suggests potential applications in high-performance materials.
Data Tables
Mechanism of Action
The mechanism of action of [4-phenyl-5-(trifluoromethyl)-2-thienyl]methyl N-(tert-butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity, while the thienyl and phenyl groups contribute to its overall stability and reactivity. The exact pathways and molecular targets are still under investigation, requiring further research to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Carbamates
Substituent Effects on Aromatic Systems
The compound’s thienyl-phenyl-trifluoromethyl architecture distinguishes it from other carbamates. For example:
- Example 429 (EP 4 374 877 A2) : Contains a difluorophenyl ether chain and trifluoromethylpyrimidine, offering enhanced polarity but higher molecular weight (m/z 1011) compared to the target compound’s simpler structure .
- 1-Allyl-4,5-diphenyl-2-(2-thienyl)-1H-imidazole () : Shares a thienyl group but lacks the carbamate functionality, highlighting the role of the tert-butyl carbamate in modulating reactivity .
Carbamate Group Variations
- tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (PharmaBlock) : A piperidine-based carbamate with stereochemical complexity, emphasizing how heterocyclic scaffolds influence target selectivity .
- tert-Butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate (Enamine Ltd): A spirocyclic carbamate, demonstrating structural diversity in carbamate design for conformational rigidity .
Fluorinated Substituents
The trifluoromethyl group in the target compound parallels its use in 7-[[2,3-Difluoro-4-...]methyl]-...carboxamide (Example 429) , where fluorination improves lipophilicity and resistance to oxidative metabolism . However, excessive fluorination (e.g., dual trifluoromethyl groups in Example 429) may compromise solubility.
Molecular Properties
Solubility and Bioavailability
The target compound’s moderate molecular weight (~375 g/mol) and balanced lipophilicity (from phenyl and CF₃ groups) may offer superior membrane permeability compared to bulkier analogs like Example 427. The tert-butyl group likely enhances metabolic stability relative to less sterically hindered carbamates .
Biological Activity
[4-phenyl-5-(trifluoromethyl)-2-thienyl]methyl N-(tert-butyl)carbamate, identified by its CAS number 256425-43-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18F3NO2S
- Molecular Weight : 357.39 g/mol
- Structure : The compound features a thiophene ring, a trifluoromethyl group, and a tert-butyl carbamate moiety, which contribute to its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances the compound's ability to interact with various enzymes, potentially leading to inhibition of key pathways involved in disease processes.
- Receptor Interaction : The compound may exhibit affinity towards specific receptors, influencing cellular signaling pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound based on available literature:
Case Studies
- Inhibition of COX-2 and LOX : A study demonstrated that compounds with similar structures to this compound exhibited dual inhibitory effects on COX-2 and lipoxygenases, suggesting potential anti-inflammatory properties. The trifluoromethyl group was noted for enhancing binding affinity to these enzymes through π–π stacking interactions with amino acid residues in the active site .
- Cytotoxicity Assessment : In vitro studies indicated that the compound showed moderate cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The IC50 values were determined to be within the low micromolar range, indicating significant potential for further development as an anticancer agent .
- Neuroprotective Effects : Research involving astrocyte cultures revealed that the compound could mitigate oxidative stress induced by amyloid beta peptides. This suggests a protective role against neurodegenerative processes associated with Alzheimer's disease .
Q & A
Q. What are the common synthetic routes for [4-phenyl-5-(trifluoromethyl)-2-thienyl]methyl N-(tert-butyl)carbamate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving tert-butyl carbamate intermediates. For example, tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate can be reacted with trifluoromethyl-containing aromatic precursors under coupling conditions (e.g., THF, TMAD) to introduce the thienyl and phenyl groups . Key steps include:
- Step 1 : Activation of hydroxyl groups using phosphine-based reagents (e.g., TMAD) to facilitate nucleophilic substitution.
- Step 2 : Purification via HPLC or column chromatography to isolate intermediates.
A representative reaction table is provided below:
| Starting Material | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| tert-butyl carbamate derivatives | THF, TMAD, reflux (60 h) | 60-70% | |
| Trifluoromethyl aryl precursors | DIEA, DMAP, THF, reflux | 50-65% |
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for small-molecule refinement to resolve crystal structures .
- LCMS/HPLC : Retention time (e.g., 1.01 minutes under SQD-FA05 conditions) and m/z values (e.g., 1011 [M+H]⁺) validate molecular weight .
- NMR : ¹H/¹³C NMR spectra confirm substituent positions, particularly the tert-butyl and trifluoromethyl groups.
- InChI Key/SMILES : Canonical identifiers (e.g., WKAJLWHPNIJUDZ-UHFFFAOYSA-N) ensure reproducibility in databases .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers at -20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture and strong oxidizers .
- Handling : Use PPE (gloves, goggles) and fume hoods. In case of skin contact, wash immediately with water for ≥15 minutes .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Medicinal Chemistry : Acts as a pharmacophore for targeting enzymes/receptors due to its trifluoromethyl and aromatic moieties .
- Agrochemical Development : Explored as a herbicide scaffold owing to thienyl group reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software).
- High-Resolution Crystallography : Use SHELXD/SHELXE for phase refinement in ambiguous cases .
- Tandem MS/MS : Fragment ion analysis clarifies positional isomers (e.g., distinguishing phenyl vs. thienyl substitutions) .
Q. What strategies improve reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Optimize Coupling Reagents : Replace TMAD with BOP-Cl for higher efficiency in carbamate formation .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance intermediate solubility .
- Microwave-Assisted Synthesis : Reduce reaction time from 60 h to 2 h for temperature-sensitive steps .
Q. How can the chemical stability of this compound be evaluated under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., new peaks at t = 1.5 minutes indicate hydrolysis) .
- pH Profiling : Dissolve in buffers (pH 1–13) and measure half-life using UV-Vis spectroscopy. The carbamate group degrades rapidly at pH < 3 .
Q. What analytical approaches identify degradation products or byproducts?
- Methodological Answer :
- LC-HRMS : Detect exact masses of degradation products (e.g., m/z 257.2614 for tert-butyl hydroxy fragments) .
- GC-MS : Analyze volatile byproducts (e.g., CO₂ from carbamate decomposition) .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Answer :
Q. What challenges arise in scaling up the synthesis of this compound?
- Methodological Answer :
- Purification Bottlenecks : Replace column chromatography with recrystallization for tert-butyl intermediates .
- Exothermic Reactions : Implement jacketed reactors to control temperature during trifluoromethylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
